3-Ethoxy-1-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(2-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group and a fluorophenyl group attached to a propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(2-fluorophenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. The reaction mixture is often subjected to rigorous purification techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the fluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-Ethoxy-1-(2-fluorophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
Uniqueness
3-Ethoxy-1-(2-fluorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethoxy group and a fluorophenyl group enhances its reactivity and potential biological activity compared to other chalcones .
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11FO2/c1-2-14-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
CZJUDHVACOATBO-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=CC=C1F |
Canonical SMILES |
CCOC=CC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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